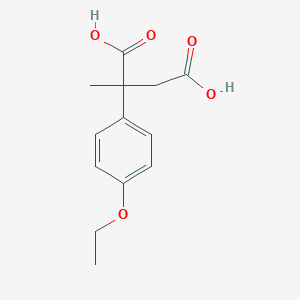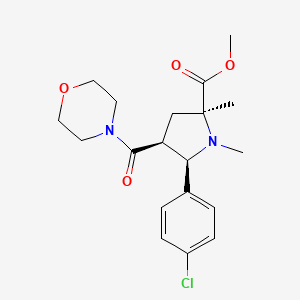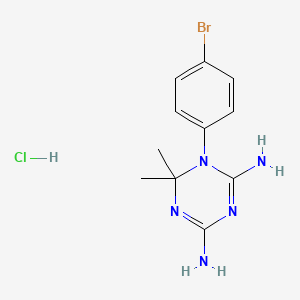![molecular formula C20H26O4 B5233887 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene](/img/structure/B5233887.png)
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.
Mécanisme D'action
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines adrenaline and noradrenaline. By blocking the receptor, 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 prevents the activation of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthma and COPD patients, to improve cardiac function in heart failure patients, and to reduce body weight in obese individuals.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 has several advantages as a research tool. It is highly selective for the β2-adrenergic receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research.
One limitation of 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 is that it is a small molecule antagonist, which may not fully recapitulate the effects of genetic or pharmacological β2-adrenergic receptor blockade. Additionally, its effects may be influenced by factors such as dose, route of administration, and duration of treatment.
Orientations Futures
There are several future directions for research involving 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551. One area of interest is the role of β2-adrenergic receptors in cancer. It has been suggested that these receptors may play a role in tumor growth and metastasis, and 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 may be a useful tool for investigating this.
Another area of interest is the use of 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 in combination with other drugs. For example, it has been shown to enhance the anti-tumor effects of chemotherapy drugs in animal models, and may have similar effects in humans.
Finally, there is interest in developing more selective β2-adrenergic receptor antagonists that may have fewer side effects and be more effective in treating various diseases. 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 may serve as a useful starting point for the development of these new drugs.
Méthodes De Synthèse
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 can be synthesized by reacting 2-isopropoxybenzyl chloride with 3-(3-ethoxyphenoxy)propylamine in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain pure 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551.
Applications De Recherche Scientifique
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and obesity.
Propriétés
IUPAC Name |
1-ethoxy-3-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-21-17-9-7-10-18(15-17)22-13-8-14-23-19-11-5-6-12-20(19)24-16(2)3/h5-7,9-12,15-16H,4,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMOAKGWJJAGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)
![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)
![1-(2-furyl)-2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanone](/img/structure/B5233824.png)
![N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)
![N-(4-fluorophenyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinamine](/img/structure/B5233844.png)


![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5233859.png)


![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)
methyl]phosphonate](/img/structure/B5233900.png)